

Diisopropyl Ketone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyl-3-pentanone

Cat. No.: B156899

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CAS Number: 565-80-0

This technical guide provides an in-depth overview of diisopropyl ketone, also known as **2,4-dimethyl-3-pentanone**. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis and purification protocols, key chemical reactions, and applications within the pharmaceutical industry.

Chemical and Physical Properties

Diisopropyl ketone is a colorless to pale yellow liquid with a characteristic odor.^[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and development work.

Table 1: General and Physical Properties of Diisopropyl Ketone

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₄ O	[2]
Molecular Weight	114.19 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1][3]
Odor	Characteristic, pungent	[4]
Boiling Point	124-125 °C	[5]
Melting Point	-80 °C	[5]
Density	0.806 g/mL at 25 °C	[5]
Flash Point	15 °C (59 °F)	[3]
Refractive Index (n _D ²⁰)	1.400	[5]
Solubility	Soluble in alcohol; Insoluble in water	[3][6]
Vapor Pressure	13.4 mmHg at 25 °C	[3]

Table 2: Spectroscopic Data of Diisopropyl Ketone

Spectroscopic Data	Description	Reference(s)
Infrared (IR) Spectrum	Conforms to standard spectra	[7]
Mass Spectrum (MS)	Available through NIST database	[2]

Synthesis and Purification

The synthesis of diisopropyl ketone can be achieved through various methods. One documented industrial process involves the catalytic conversion of 2,2,4-trimethyl-1,3-pentanediol.

Experimental Protocol: Synthesis from 2,2,4-trimethyl-1,3-pentanediol[8]

This method, detailed in US Patent 3,660,492, describes the production of diisopropyl ketone by passing 2,2,4-trimethyl-1,3-pentanediol over an activated alumina catalyst.[8]

- Apparatus: A heated catalyst case, typically a tube furnace, packed with an activated alumina catalyst.
- Catalyst: Activated alumina, such as Alcoa F-1 alumina, with a high surface area (e.g., 210 m²/g).[8]
- Reactant: 2,2,4-trimethyl-1,3-pentanediol.
- Procedure:
 - The catalyst is packed into the reactor.
 - The reactor is heated to a temperature in the range of 650-975 °F (approximately 343-524 °C).[8]
 - Liquid 2,2,4-trimethyl-1,3-pentanediol is fed through the catalyst bed at a rate of approximately 1-6 liquid volumes per volume of catalyst per hour.[8]
 - The product stream is collected, and diisopropyl ketone is isolated.
- Yield and Purity: This process can yield diisopropyl ketone with a purity of 98% or higher.[8] Valuable by-products include formaldehyde, 2-methylpropanal, and 2,4-dimethylpentene-2.[8]

Purification Protocol: Fractional Distillation

Purification of the crude diisopropyl ketone product is typically achieved by fractional distillation, a standard laboratory technique for separating liquids with close boiling points.

- Apparatus: A standard fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle.
- Procedure:

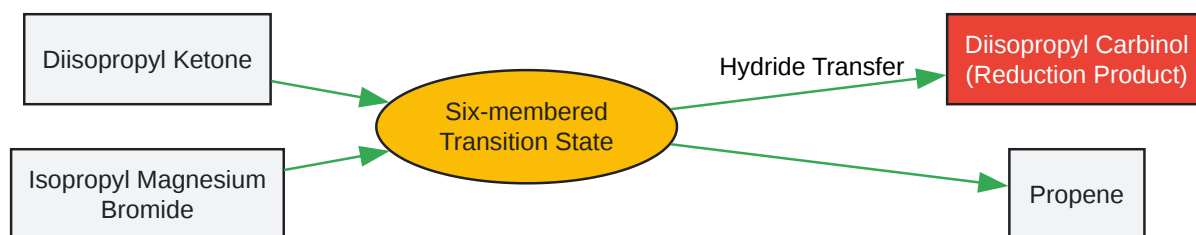
- The crude diisopropyl ketone is placed in the distillation flask with boiling chips.
- The apparatus is assembled, ensuring all joints are secure.
- The heating mantle is turned on, and the temperature is gradually increased to bring the mixture to a boil.
- The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.
- The temperature at the top of the column should be monitored. The fraction that distills at a constant temperature corresponding to the boiling point of diisopropyl ketone (124-125 °C) is collected.
- Fractions distilling at lower or higher temperatures are collected separately as impurities.

Key Chemical Reactions

Diisopropyl ketone, as a sterically hindered ketone, undergoes several characteristic reactions. Two important examples are its reaction with Grignard reagents and its reduction to the corresponding alcohol.

Grignard Reaction

The reaction of diisopropyl ketone with Grignard reagents, such as isopropyl magnesium bromide, is a classic example of nucleophilic addition to a carbonyl group. However, due to significant steric hindrance from the bulky isopropyl groups on both the ketone and the Grignard reagent, the reaction can proceed via an alternative pathway to the expected tertiary alcohol formation. Instead of addition, a reduction reaction can occur, yielding the secondary alcohol, diisopropyl carbinol.^{[9][10]} This is believed to happen through a six-membered transition state where a hydride is transferred from the β -carbon of the Grignard reagent to the carbonyl carbon of the ketone.^[11]

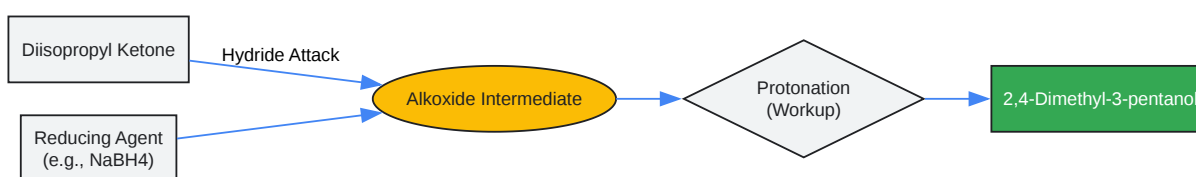


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Mechanism of Diisopropyl Ketone Reduction by a Grignard Reagent.

Reduction to Alcohol

Diisopropyl ketone can be reduced to the corresponding secondary alcohol, 2,4-dimethyl-3-pentanol. This can be achieved using standard reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).^[12] The reaction involves the nucleophilic addition of a hydride ion (H^-) to the electrophilic carbonyl carbon.



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General Pathway for the Reduction of Diisopropyl Ketone.

Applications in the Pharmaceutical Industry

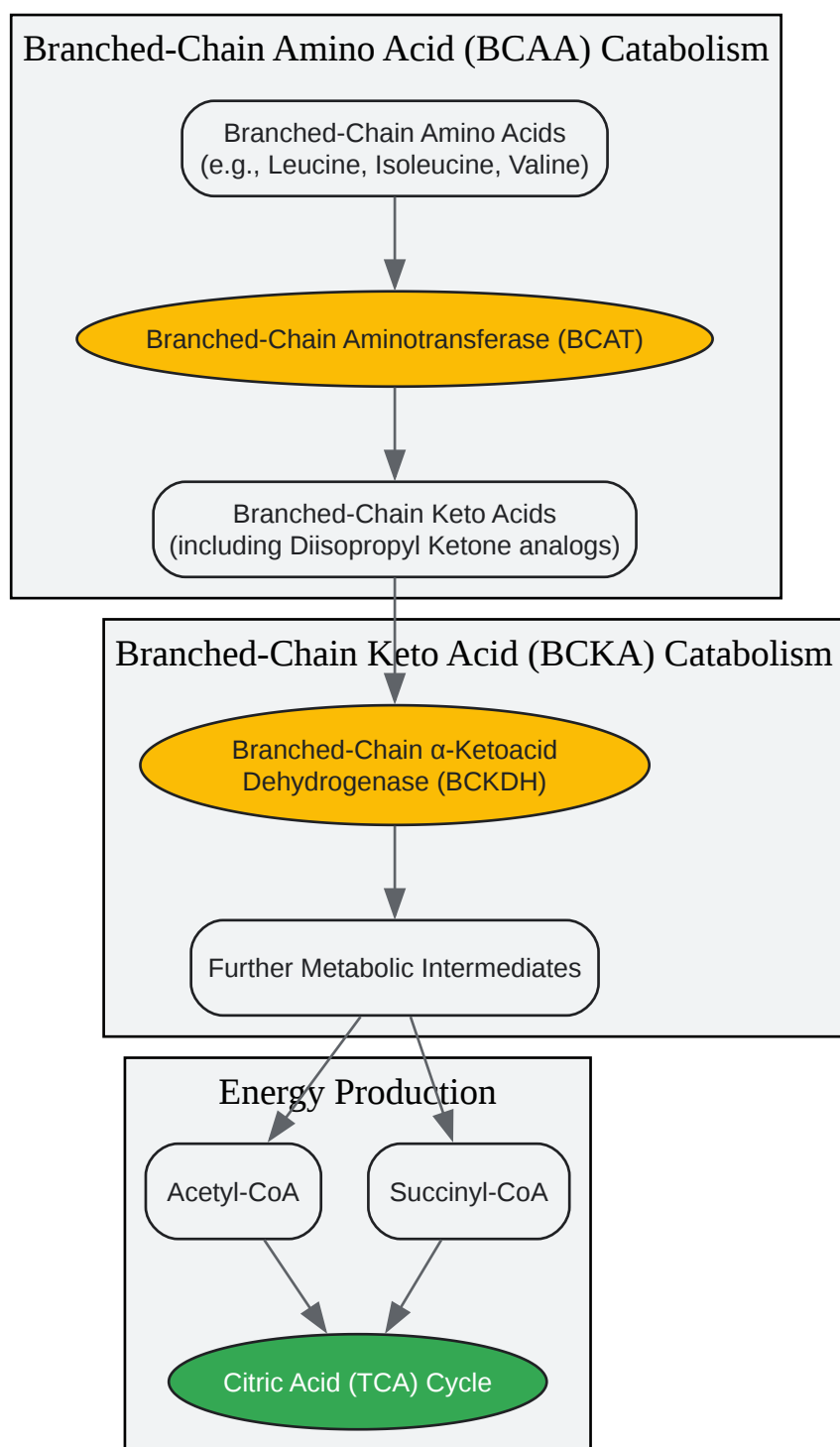
Diisopropyl ketone finds utility in the pharmaceutical sector primarily as a solvent and as a chemical intermediate.

- **Solvent:** Its properties, such as a relatively low boiling point and the ability to dissolve a range of organic compounds, make it a useful solvent in chemical and pharmaceutical manufacturing.^[1] It can be employed in the formulation and purification of drugs.^[1] In crystallization processes, the choice of solvent can significantly influence the crystal habit and dissolution rate of active pharmaceutical ingredients (APIs).^[13]

- Chemical Intermediate: Diisopropyl ketone serves as a starting material in the synthesis of other chemicals, which can include intermediates for the production of pharmaceuticals.[4] Ketones, in general, are valuable building blocks in the synthesis of natural product-inspired compounds due to the variety of synthetic transformations they can undergo.[14]

Metabolic Pathways

While specific signaling pathways involving diisopropyl ketone are not extensively documented, as a branched-chain keto acid, its metabolism is expected to follow the general pathways for such compounds. Branched-chain keto acids are derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[15][16] The catabolism of these keto acids can lead to the production of acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle for energy production.[15] The metabolism of branched-chain keto acids is a crucial area of study, particularly in the context of hyperammonemic states, where their administration may have therapeutic benefits.[15][17]



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General Metabolic Context of Branched-Chain Keto Acids.

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- To cite this document: BenchChem. [Diisopropyl Ketone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156899#diisopropyl-ketone-cas-number-and-properties]

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